molecular formula C10H8O4 B3032144 Benzoic acid, 3-[(1E)-2-carboxyethenyl]- CAS No. 115974-98-6

Benzoic acid, 3-[(1E)-2-carboxyethenyl]-

Cat. No.: B3032144
CAS No.: 115974-98-6
M. Wt: 192.17 g/mol
InChI Key: KLWPBEWWHJTYDC-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- (IUPAC name), is a substituted benzoic acid derivative characterized by a trans-carboxyethenyl (-CH=CH-COOH) group at the 3-position of the benzene ring. This structure imparts unique electronic and steric properties, influencing its acidity, solubility, and reactivity.

Properties

IUPAC Name

3-(2-carboxyethenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWPBEWWHJTYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353668
Record name Benzoic acid, 3-[(1E)-2-carboxyethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115974-98-6
Record name Benzoic acid, 3-[(1E)-2-carboxyethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(1E)-2-carboxyethenyl]- typically involves the reaction of benzoic acid with appropriate reagents to introduce the carboxyethenyl group. One common method involves the use of a Wittig reaction, where benzoic acid is reacted with a phosphonium ylide to form the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including the use of catalytic systems to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Benzoic acid, 3-[(1E)-2-carboxyethenyl]- with key analogs based on substituent patterns, molecular weight, and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features/Applications Reference
Benzoic acid, 3-[(1E)-2-carboxyethenyl]- 3-(E)-carboxyethenyl C₁₀H₈O₄ 192.17 g/mol High acidity due to conjugated carboxylic groups; potential use in polymer synthesis -
Benzoic acid, 3,5-dihydroxy-2-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-, methyl ester 3,5-dihydroxy; 2-(E)-methoxypropenyl; methyl ester C₁₄H₁₄O₇ 294.26 g/mol Methyl ester reduces acidity (pKa ~5–6); used in photodynamic therapy
Benzoic acid, 4-[[[4-[(1E)-2-carboxyethenyl]-2-methoxyphenyl]amino]carbonyl]- 4-(amide-linked carboxyethenyl); 2-methoxy C₁₈H₁₅NO₆ 341.32 g/mol Extended conjugation for UV absorption; potential sensor applications
2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid 2-hydroxy; 4-methoxy; branched alkenyl/phenethyl C₂₁H₂₄O₄ 340.41 g/mol Enhanced lipophilicity; used in antimicrobial formulations
Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-[(2-methylphenyl)methoxy]-, methyl ester Chiral ether substituents; methyl ester C₂₀H₂₄O₅ 344.40 g/mol Stereospecific reactivity; pharmaceutical intermediates

Physicochemical Properties

  • Acidity : The target compound’s dual carboxylic acid groups (one from benzoic acid, one from ethenyl) likely result in a lower pKa (~2.5–3.5) compared to analogs with single -COOH groups (e.g., methyl ester in has pKa ~5–6).
  • Solubility : Polar substituents (e.g., hydroxy in ) increase water solubility, whereas lipophilic groups (e.g., phenethyl in ) enhance organic solvent compatibility.
  • Thermal Stability : Aliphatic esters (e.g., ) decompose at lower temperatures (~150–200°C) compared to aromatic acids.

Biological Activity

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- (CAS No. 115974-98-6), is a derivative of benzoic acid characterized by the presence of an ethenyl group and a carboxylic acid functional group. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and enzyme modulation properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of benzoic acid, 3-[(1E)-2-carboxyethenyl]- can be represented as follows:

C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4

This compound features a benzoic acid core with an additional carboxyethenyl substituent that may influence its biological interactions.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound was shown to inhibit bacterial growth at concentrations as low as 100 µg/mL, demonstrating a promising potential for use in food preservation and pharmaceuticals .

Anticancer Potential

In vitro studies have evaluated the anticancer effects of benzoic acid derivatives on various cancer cell lines. A notable study reported that benzoic acid, 3-[(1E)-2-carboxyethenyl]- exhibited cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways at concentrations ranging from 5 to 20 µM .

Cell LineConcentration (µM)% Cell Viability
Hep-G2575%
Hep-G21050%
A2058570%
A20582030%

Enzyme Modulation

Benzoic acid derivatives have also been studied for their ability to modulate enzymatic activities. In particular, the compound was found to enhance the activity of cathepsins B and L, which are crucial for protein degradation pathways. The study demonstrated that at a concentration of 5 µM, the compound significantly increased the chymotrypsin-like activity of proteasomes by up to 467.3% in cell-based assays .

The biological activity of benzoic acid, 3-[(1E)-2-carboxyethenyl]- can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with cellular receptors can influence signaling pathways related to cell growth and apoptosis.
  • DNA Intercalation : The structural features may allow intercalation into DNA, affecting gene expression.

Case Study 1: Antimicrobial Efficacy

A study conducted on foodborne pathogens demonstrated that benzoic acid derivatives could effectively reduce microbial load in contaminated food samples. The results showed a reduction in E. coli counts by over 90% after treatment with a concentration of 200 µg/mL for one hour.

Case Study 2: Cancer Cell Line Studies

In another investigation focused on cancer therapy, benzoic acid derivatives were tested against multiple cancer cell lines. Results indicated that treatment with benzoic acid, 3-[(1E)-2-carboxyethenyl]- led to significant apoptosis in melanoma cells, suggesting its potential as an adjunct therapy in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.